4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Overview
Description
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable dioxane derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with molecular targets through its silicon atoms and dioxane ring. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler silicon-containing compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in materials science and organic synthesis.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone polymers.
Uniqueness
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its combination of a dioxane ring and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3,3-dimethyl-1-trimethylsilyloxybut-1-enoxy)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si2/c1-12(2,3)10-11(13-15(4,5)6)14-16(7,8)9/h10H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCIRPJLCLGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347172 | |
Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-23-5 | |
Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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